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A comparative analysis of flavanone content in different citrus varieties reveals significant

variations in the concentration and composition of these bioactive compounds across species

and cultivars. This guide provides a comprehensive overview for researchers, scientists, and

drug development professionals, summarizing quantitative data, detailing experimental

protocols, and visualizing the analytical workflow.

Comparative Flavanone Content in Citrus Varieties
Flavanones are the predominant class of flavonoids in citrus fruits, with hesperidin and

naringin being the most well-known for their health-promoting properties.[1] The type and

concentration of flavanones differ significantly among various citrus species. For instance,

sweet oranges (Citrus sinensis) and tangerines (Citrus reticulata) are rich in hesperidin, while

grapefruit (Citrus paradisi) is characterized by high levels of naringin, which contributes to its

bitter taste.[2][3][4] Lemons (Citrus limon) are a notable source of eriocitrin.[5]

The distribution of flavanones also varies within the fruit, with the peel, pith, and membranes

generally containing higher concentrations than the juice vesicles.[1][4][6] Factors such as fruit

maturity, growing conditions, and post-harvest handling can also influence flavanone content.

[7][8]

The following table summarizes the flavanone content in various citrus fruits, compiled from

multiple analytical studies. All values are expressed in mg per 100g of the edible portion (fruit

or juice) and are presented as aglycones for consistency.
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Table 1: Comparative Flavanone Content in Different Citrus Varieties (mg/100g edible portion)

Citrus
Variety

Total
Flavanon
es
(Summed
Means)

Hesperidi
n

Naringin Narirutin Eriocitrin
Other
Flavanon
es

Sweet

Orange (C.

sinensis)

17[2] 15[2] - Present[2] - Didymin

Tangerine/

Mandarin

(C.

reticulata)

23 - 26.4[2] 19[2]
0.54 - 0.65

(peel)[4]

7.66 - 15.3

(peel)[4]
-

Neohesperi

din,

Poncirin

Tangor 25[2] 15[2] - Present[2] -

Tangelo 30[2] Present Present Present -

Grapefruit

(C.

paradisi)

27[3][9] 3[3] 17[3] 5[3] -

Neohesperi

din,

Poncirin[9]

Lemon (C.

limon)

26 - 30[3]

[9]

Present[3]

[9]
- -

913 mg/kg

DW (fruit)

[6]

Neoeriocitri

n[3]

Lime (C.

aurantifolia

)

17 - 18[3]

[9]

Present[3]

[9]
- -

Present[3]

[9]

Sour

Orange (C.

aurantium)

Higher

than

lemon[10]

- Present[2] - -
Neohesperi

din[2]

Blood

Orange
-

78 - 143

(pulp)[6]
-

37.0 - 93.0

(pulp)[6]
-
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Note: Flavanone content can vary significantly based on the specific cultivar, maturity, and

analytical method used. The data presented is a compilation of mean values from various

sources for comparative purposes. Dashes indicate that the flavanone was not a major

component or data was not available in the cited sources.

Experimental Protocols
The quantification of flavanones in citrus varieties is predominantly carried out using High-

Performance Liquid Chromatography (HPLC). The following is a generalized protocol

synthesized from common methodologies described in the literature.[11][12]

1. Sample Preparation

Fruit Fractionation: Separate the fruit into different parts (e.g., peel, pulp, seeds) as required.

Homogenization: Homogenize a known weight of the fresh sample. For dried samples, grind

them into a fine powder.

Extraction:

Use a solvent system such as N,N-dimethylformamide, methanol, or an ethanol-water

mixture.[13]

Employ techniques like sonication or Soxhlet extraction to enhance efficiency.

The extraction is typically performed for a defined period (e.g., 1-2 hours) at a controlled

temperature.

Filtration and Purification:

Filter the extract to remove solid particles.

The crude extract may be further purified using solid-phase extraction (SPE) to remove

interfering substances.

2. HPLC Analysis
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Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode

array (PDA) detector is used.

Column: A reversed-phase C18 column is commonly employed for the separation of

flavanones.[12]

Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as:

Solvent A: Water with a small percentage of an acid (e.g., formic acid or acetic acid) to

improve peak shape.

Solvent B: Acetonitrile or methanol.

The gradient program is optimized to achieve good separation of the target flavanones.

Detection: The UV detector is set at a wavelength where flavanones exhibit maximum

absorbance, typically around 280 nm.

Quantification:

Prepare standard solutions of known concentrations for each flavanone to be quantified

(e.g., hesperidin, naringin, narirutin, eriocitrin).

Generate a calibration curve by plotting the peak area against the concentration of the

standards.

The concentration of each flavanone in the sample extract is determined by comparing its

peak area with the calibration curve.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of

flavanone content in citrus varieties.
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Workflow for citrus flavanone analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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